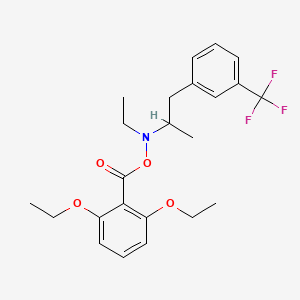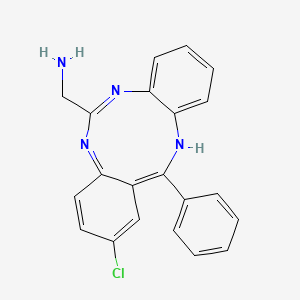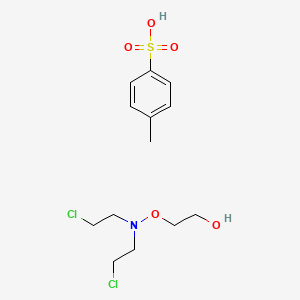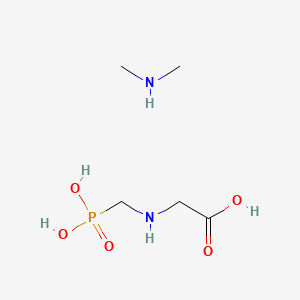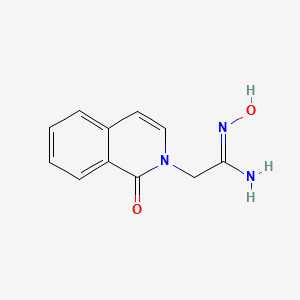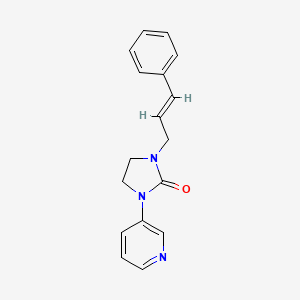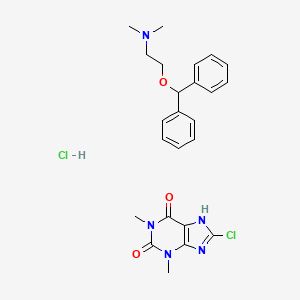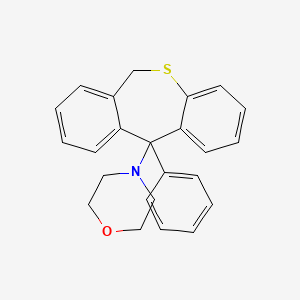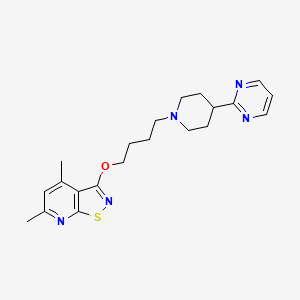
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- is a complex organic compound with a unique structure that combines elements of isothiazole, pyridine, and piperidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- typically involves multiple steps, starting with the preparation of the core isothiazole and pyridine rings. The process often includes:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a series of condensation reactions, often involving pyridine derivatives and suitable coupling agents.
Incorporation of the Piperidine and Pyrimidinyl Groups: These groups are added through nucleophilic substitution reactions, where the piperidine and pyrimidinyl moieties are attached to the core structure via butoxy linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.
Pathways Involved: Various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression regulation, which are affected by the compound’s activity.
類似化合物との比較
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can be compared with other similar compounds, such as:
3-Methylisothiazolo[4,5-b]pyridine: A related compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Isothiazolo[4,5-b]pyridine,3-methyl-: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- in terms of its specific substituents and resulting properties.
特性
CAS番号 |
173284-35-0 |
|---|---|
分子式 |
C21H27N5OS |
分子量 |
397.5 g/mol |
IUPAC名 |
4,6-dimethyl-3-[4-(4-pyrimidin-2-ylpiperidin-1-yl)butoxy]-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H27N5OS/c1-15-14-16(2)24-21-18(15)20(25-28-21)27-13-4-3-10-26-11-6-17(7-12-26)19-22-8-5-9-23-19/h5,8-9,14,17H,3-4,6-7,10-13H2,1-2H3 |
InChIキー |
OEVFHQYTWYXROU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=NS2)OCCCCN3CCC(CC3)C4=NC=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
